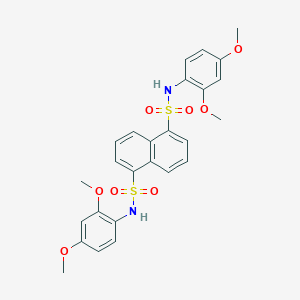
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. DNDS has been used extensively in studies related to cell signaling, cancer, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Electrical Conductivity
A study on polymers containing phenylene vinylene units highlighted the electrical conductivity variations with changes in polymer structure, suggesting potential applications in electronics or materials science. The highest conductivity observed was for poly(2,5-dimethoxyphenylene vinylene), indicating the importance of molecular structure in electrical properties (Antoun, Gagnon, Karasz, & Lenz, 1986).
Stability of Aryl Bis(nitrile oxides)
Research into aromatic bis(nitrile oxides) as potential curing agents for sealants demonstrates the chemical versatility and reactivity of compounds related to N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide. These findings can contribute to advancements in material sciences, especially in developing new sealants (Hanhela & Paul, 1989).
Properties of Aromatic Polyethers
The synthesis and analysis of aromatic polyethers containing naphthalene or quinoline units revealed their thermal stability and solubility in organic solvents. Such materials could be useful in high-performance applications requiring materials that withstand high temperatures without degrading (Bottino, Pasquale, Leonardi, & Pollicino, 1995).
Novel Fluorinated Polyimides
A study on fluorinated polyimides derived from bis(ether amine) monomers, including compounds related to the mentioned chemical, demonstrated their potential in creating transparent, flexible films with low moisture absorption and low dielectric constants. These materials are promising for electronic applications where high performance and durability are required (Chung & Hsiao, 2008).
properties
IUPAC Name |
1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METYNLDEWZFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-nitro(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B406974.png)
![2-[4-ethoxy(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B406977.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B406978.png)
![N-(2,4-dimethoxyphenyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B406979.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B406980.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406982.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406983.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406986.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B406987.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406989.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[4-(1-methylethyl)phenyl]acetamide](/img/structure/B406990.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B406991.png)
![N-[2,4-bis(methyloxy)phenyl]-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406994.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)